molecular formula C11H16N4S B1422980 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide CAS No. 1249465-16-4

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide

Cat. No. B1422980
M. Wt: 236.34 g/mol
InChI Key: JWSINLDNCYKOGU-UHFFFAOYSA-N
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Description

“5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide” is a chemical compound with the molecular formula C11H16N4S . It has a molecular weight of 236.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N4S/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Structural Studies and Synthesis Techniques

  • Structural studies have elucidated the molecular configurations of several related compounds, highlighting their potential for supramolecular assembly and interactions. For example, Artime et al. (2018) conducted a structural study of three 1,2,4-triazole derivatives, demonstrating their molecular structures and potential for further chemical exploration Artime, Castiñeiras, García-Santos, & Saa, 2018.

Applications in Coordination Chemistry

  • Compounds with similar structures have shown the ability to form complex metal assemblies. For instance, Hoogenboom, Moore, & Schubert (2006) described the synthesis of 3,6-di(pyridin-2-yl)pyridazines and their capacity to self-assemble into gridlike metal complexes with copper(I) or silver(I) ions, emphasizing their utility in coordination chemistry Hoogenboom, Moore, & Schubert, 2006.

Chemical Reactivity and Derivative Synthesis

  • Research on the reactivity of related pyridazine compounds provides insights into derivative synthesis. Saldías et al. (2020) investigated the reaction pathways of a pyridazine-3-carboxylic acid derivative, yielding compounds with potential for further pharmacological study Saldías, Palominos, Pizarro, & Vega, 2020.

Derivatization for Analytical Applications

  • Inoda et al. (2011) synthesized derivatization reagents for carboxylic acids, incorporating a pyridinyl moiety, which enhanced electrospray ionization response in mass spectrometry, demonstrating the utility of such compounds in analytical chemistry Inoda, Nishiyama, Yoshikado, Suwanai, & Santa, 2011.

Potential Antiviral Activities

  • Compounds structurally related to 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide have been explored for their antiviral activities. Moskalenko et al. (2021) synthesized derivatives with potential inhibitory activity against yellow fever virus, indicating possible applications in antiviral drug development Moskalenko, Barchina, Tsyhankov, Lega, Fedchenkova, & Demchenko, 2021.

Antioxidant Properties

properties

IUPAC Name

5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSINLDNCYKOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=S)N)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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